molecular formula C11H14N2O4 B5809554 2-(4-morpholinylmethyl)-4-nitrophenol

2-(4-morpholinylmethyl)-4-nitrophenol

Cat. No. B5809554
M. Wt: 238.24 g/mol
InChI Key: FHQJAMUJPVTFPX-UHFFFAOYSA-N
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Description

2-(4-morpholinylmethyl)-4-nitrophenol, commonly known as NMMP, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. NMMP is a yellow crystalline powder that is soluble in water and organic solvents. It is a nitrophenol derivative that contains a morpholine ring, which makes it a unique compound for research purposes.

Scientific Research Applications

  • Environmental Impact and Treatment : Nitrophenols, including compounds similar to 2-(4-morpholinylmethyl)-4-nitrophenol, are used in manufacturing explosives, pharmaceuticals, pesticides, and dyes. They are recognized as environmental contaminants. Studies have explored the toxic effects of nitrophenols on anaerobic systems, such as methanogenic systems, which are crucial for waste treatment. Nitrophenols have been shown to inhibit these systems, but some can be removed through biological degradation (Haghighi Podeh, Bhattacharya, & Qu, 1995); (Uberoi & Bhattacharya, 1997).

  • Catalytic Reduction and Nanocatalysis : Research has shown that nitrophenols, including 4-nitrophenol and 2-nitrophenol, can be reduced catalytically using various nanocatalytic systems. This process is important for the removal of hazardous dyes from water. Different nanomaterials, including polymeric material-supported monometallic nanoparticles, have been studied for their efficiency in catalytic reduction (Din et al., 2020).

  • Photocatalytic Activity and Environmental Remediation : Studies have also explored the use of nanomaterials, such as Ag2O-ZnO composite nanocones, for the electrochemical detection and photodegradation of 4-nitrophenol in water. This indicates the potential for using advanced materials for the detection and removal of nitrophenols from environmental samples (Chakraborty et al., 2021).

  • Chemical Interactions and Molecular Studies : The complex formation and interactions of compounds related to 2-(4-morpholinylmethyl)-4-nitrophenol, such as morpholine–4-nitrophenol, have been investigated. These studies contribute to understanding the molecular behavior and potential applications of such compounds in various chemical processes (Muralidharan et al., 2012).

  • Analytical Methodologies : There is ongoing research to develop sensitive and efficient methods for detecting and quantifying nitrophenols. For instance, a study proposed an ion-pair HPLC method for the simultaneous determination of 4-nitrophenol and its glucuronide and sulfate conjugates, which are important for understanding the metabolic profile of these compounds (Almási, Fischer, & Perjési, 2006).

properties

IUPAC Name

2-(morpholin-4-ylmethyl)-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c14-11-2-1-10(13(15)16)7-9(11)8-12-3-5-17-6-4-12/h1-2,7,14H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQJAMUJPVTFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00902116
Record name NoName_1329
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00902116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5421315

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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